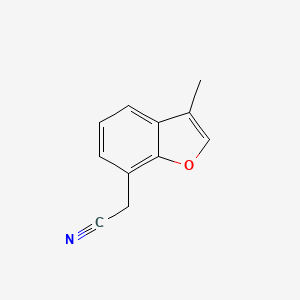
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea, also known as 3-APM, is an important organic compound used in various scientific and industrial applications. It is a white, crystalline solid with a melting point of 150-152°C and a boiling point of 222-223°C. 3-APM is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the production of pharmaceuticals, dyes, and other organic compounds. It also has applications in biochemistry and physiology, as it has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has a wide range of scientific applications. It has been used in studies of the structure and properties of proteins and other biomolecules, as well as in studies of the interactions between proteins and other molecules. It has also been used in studies of enzyme kinetics, including studies of the effects of inhibitors and activators on enzyme activity. Additionally, 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has been used in studies of the structure and function of DNA, RNA, and other nucleic acids.
Wirkmechanismus
The exact mechanism of action of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with certain proteins and other molecules, such as DNA, RNA, and other nucleic acids.
Biochemical and Physiological Effects
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has been found to have a wide range of biochemical and physiological effects. In studies of animals, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells. It has also been found to have an anti-tumor effect, as well as an anti-fungal effect. Additionally, it has been found to have an anti-viral effect, and to be effective in the treatment of certain diseases, such as HIV and hepatitis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea in laboratory experiments. It is not soluble in water, and it can be toxic if not handled properly. Additionally, it can interact with other compounds and may not be suitable for use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea. It could be used in the development of new drugs or therapies for the treatment of diseases such as cancer, HIV, and hepatitis. Additionally, it could be used in the development of new compounds for use in organic synthesis, as well as in the production of pharmaceuticals, dyes, and other organic compounds. Furthermore, it could be used in the study of the structure and function of proteins, DNA, RNA, and other nucleic acids. Finally, it could be used in the development of new catalysts for polymerization reactions.
Synthesemethoden
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea can be synthesized from 3-aminophenol, dimethylformamide, and 3,3-dimethylbutyl isocyanate, using a two-step reaction. In the first step, the 3-aminophenol is reacted with dimethylformamide and 3,3-dimethylbutyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then heated to 150-152°C and the resulting product is 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPACYXKJNQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)
